
5-(4-Methoxy-3-propoxyphenyl)-4-methyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-MESOPRAM is a chiral compound known for its potential applications in various scientific fields. It is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its effects on the central nervous system. The compound’s unique stereochemistry plays a crucial role in its biological activity, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-MESOPRAM typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the use of chiral catalysts to achieve the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-MESOPRAM may involve large-scale resolution techniques or continuous flow synthesis to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification methods ensures the consistent production of high-purity ®-MESOPRAM.
Analyse Chemischer Reaktionen
Types of Reactions
®-MESOPRAM undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-MESOPRAM has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound in stereoselective synthesis studies.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored as a potential treatment for depression and anxiety disorders due to its SSRI properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of ®-MESOPRAM involves the inhibition of serotonin reuptake in the brain. By blocking the serotonin transporter, it increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission. This action is mediated through its interaction with specific binding sites on the transporter protein, leading to altered neuronal activity and mood regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Citalopram: Another SSRI with similar pharmacological properties but different stereochemistry.
Fluoxetine: A widely used SSRI with a different chemical structure but similar mechanism of action.
Sertraline: Another SSRI with distinct chemical properties and therapeutic applications.
Uniqueness
®-MESOPRAM’s unique stereochemistry distinguishes it from other SSRIs, potentially leading to different pharmacokinetic and pharmacodynamic profiles. Its selective action on serotonin reuptake makes it a valuable compound for studying the effects of stereochemistry on drug activity and efficacy.
Eigenschaften
Molekularformel |
C14H19NO4 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
5-(4-methoxy-3-propoxyphenyl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)13-9(2)15-14(16)19-13/h5-6,8-9,13H,4,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
LLOSTDPREMTPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)C2C(NC(=O)O2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



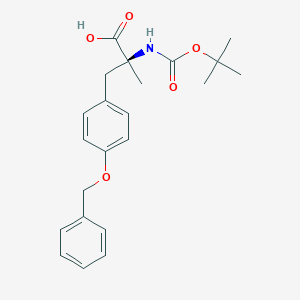
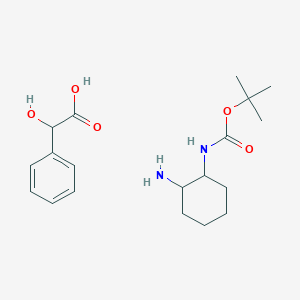
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)

![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
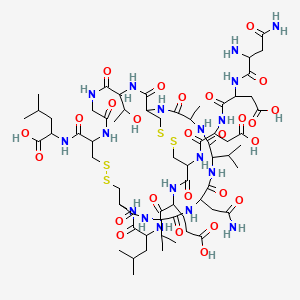
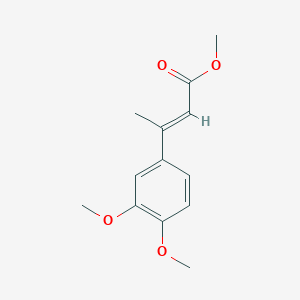
![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)

![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
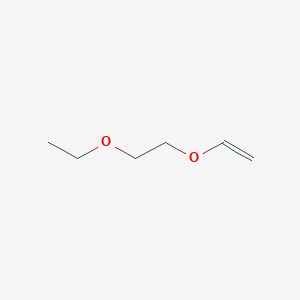
![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)

